1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride
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Overview
Description
1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride is a chemical compound with the molecular formula C14-H17-N5-O3.Cl-H and a molecular weight of 339.82 . This compound is known for its unique structure, which includes an imidazole ring, a nitrophenyl group, and a dimethylhydrazone moiety. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride typically involves the reaction of 1H-imidazole-2-carboxaldehyde with 4-methoxy-3-nitrobenzyl chloride in the presence of a base, followed by the addition of dimethylhydrazine. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring or the nitrophenyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may also contribute to its biological activity by interacting with cellular components .
Comparison with Similar Compounds
1H-Imidazole-2-carboxaldehyde, 1-((4-methoxy-3-nitrophenyl)methyl)-, dimethylhydrazone, monohydrochloride can be compared with other similar compounds, such as:
1H-Imidazole-2-carboxaldehyde: Lacks the nitrophenyl and dimethylhydrazone groups, resulting in different chemical and biological properties.
4-Methoxy-3-nitrobenzyl chloride: Contains the nitrophenyl group but lacks the imidazole and dimethylhydrazone moieties.
Dimethylhydrazine: Contains the dimethylhydrazone group but lacks the imidazole and nitrophenyl groups.
The uniqueness of this compound lies in its combination of these functional groups, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
134221-13-9 |
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Molecular Formula |
C14H18ClN5O3 |
Molecular Weight |
339.78 g/mol |
IUPAC Name |
N-[(E)-[1-[(4-methoxy-3-nitrophenyl)methyl]imidazol-2-yl]methylideneamino]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C14H17N5O3.ClH/c1-17(2)16-9-14-15-6-7-18(14)10-11-4-5-13(22-3)12(8-11)19(20)21;/h4-9H,10H2,1-3H3;1H/b16-9+; |
InChI Key |
CYDAVCXNPLDZRR-QOVZSLTQSA-N |
Isomeric SMILES |
CN(C)/N=C/C1=NC=CN1CC2=CC(=C(C=C2)OC)[N+](=O)[O-].Cl |
Canonical SMILES |
CN(C)N=CC1=NC=CN1CC2=CC(=C(C=C2)OC)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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